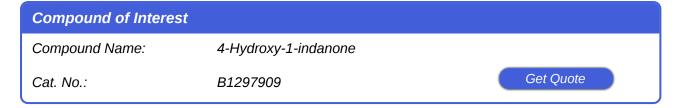


Spectroscopic Profile of 4-Hydroxy-1-indanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-1-indanone** (CAS No: 40731-98-4), a key intermediate in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for compound identification, characterization, and quality control in research and development.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **4-Hydroxy-1-indanone** (C₉H₈O₂; Molecular Weight: 148.16 g/mol).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of **4-Hydroxy-1-indanone**.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **4-Hydroxy-1-indanone** reveals distinct signals for the aromatic, methylene, and hydroxyl protons. The chemical shifts can vary slightly depending on the solvent used.



Assignment	Chemical Shift (δ) in DMSO-d ₆ (ppm)
Phenolic Hydroxyl (-OH)	9.98
Aromatic Proton	7.25
Aromatic Proton	7.11
Aromatic Proton	7.07
Methylene Protons (-CH ₂ -)	2.94
Methylene Protons (-CH ₂ -)	2.60

Table 1: ¹H NMR chemical shifts for **4-Hydroxy-1-indanone** in DMSO-d₆.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. While a specific experimental spectrum with full assignments is not readily available in the searched literature, typical chemical shift ranges for the functional groups present in **4-Hydroxy-1-indanone** are presented below.

Carbon Type	Expected Chemical Shift (δ) (ppm)
Carbonyl (C=O)	190 - 210
Aromatic (C-O)	150 - 160
Aromatic (C-C)	125 - 145
Aromatic (C-H)	115 - 130
Methylene (-CH ₂ -)	25 - 40

Table 2: Predicted ¹³C NMR chemical shift ranges for **4-Hydroxy-1-indanone**.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Hydroxy-1-indanone** is characterized by absorption bands corresponding to its key functional groups.



Functional Group	Characteristic Absorption (cm ⁻¹)
O-H Stretch (Phenol)	3200 - 3600 (broad)
Aromatic C-H Stretch	3000 - 3100
Aliphatic C-H Stretch	2850 - 2960
C=O Stretch (Ketone)	1680 - 1700
Aromatic C=C Stretch	1450 - 1600

Table 3: Key IR absorption bands for **4-Hydroxy-1-indanone**.

Mass Spectrometry (MS)

Mass spectrometry of **4-Hydroxy-1-indanone** confirms its molecular weight. The mass spectrum shows a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.

m/z	Assignment
148	[M] ⁺ (Molecular Ion)
120	[M-CO]+
91	

Table 4: Key mass spectrometry peaks for **4-Hydroxy-1-indanone**.[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for **4-Hydroxy-1-indanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Hydroxy-1-indanone** is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), containing a small amount of



tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl), or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

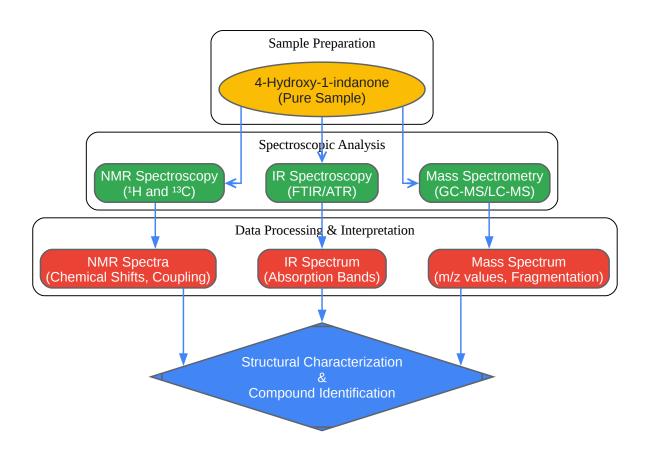
Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized and ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4-Hydroxy-1-indanone**.





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A general workflow for the spectroscopic analysis of a chemical compound.

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